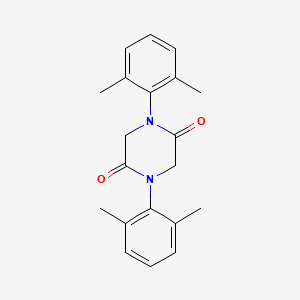![molecular formula C19H20N4O5 B11564263 N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B11564263.png)
N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide is a complex organic compound with a molecular formula of C23H22N6O3. This compound is notable for its unique structure, which includes both nitrophenyl and methylphenoxy groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide typically involves multiple steps. One common method starts with the preparation of the hydrazone intermediate, which is then reacted with the appropriate acylating agent under controlled conditions. The reaction often requires the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial in optimizing the production process.
化学反应分析
Types of Reactions
N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products are often nitro derivatives.
Reduction: The primary products are amine derivatives.
Substitution: The products depend on the substituent introduced but often include various substituted phenyl derivatives.
科学研究应用
N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide exerts its effects is complex and involves multiple pathways. The compound can interact with various molecular targets, including enzymes and receptors, leading to a range of biological activities. The nitrophenyl group is particularly important in mediating these interactions, often through electron transfer processes.
相似化合物的比较
Similar Compounds
- N-(2-methylphenyl)-2-((4-nitrophenyl)hydrazono)-3-(phenylhydrazono)butanamide
- N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide
Uniqueness
What sets N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and biological activity.
属性
分子式 |
C19H20N4O5 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
(3E)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]-N-(2-nitrophenyl)butanamide |
InChI |
InChI=1S/C19H20N4O5/c1-13-7-3-6-10-17(13)28-12-19(25)22-21-14(2)11-18(24)20-15-8-4-5-9-16(15)23(26)27/h3-10H,11-12H2,1-2H3,(H,20,24)(H,22,25)/b21-14+ |
InChI 键 |
QXKKCZWFMHHRLB-KGENOOAVSA-N |
手性 SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
规范 SMILES |
CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11564180.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B11564189.png)
![2-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-4-methyl-N-(3-nitrophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B11564191.png)
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11564194.png)
![2-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11564198.png)
![4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B11564199.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B11564203.png)
![methyl 4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11564206.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethylbenzamide](/img/structure/B11564214.png)
![ethyl (2Z)-2-cyano-3-[5-methyl-2-(methylsulfanyl)thiophen-3-yl]prop-2-enoate](/img/structure/B11564234.png)
![N'-[(E)-(2-chloro-5-phenylfuran-3-yl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11564235.png)
![4-(prop-2-en-1-yloxy)-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B11564238.png)
![N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide](/img/structure/B11564246.png)
